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Compound of Interest

Compound Name: 4,6-Dichloro-5-methoxypyrimidine

Cat. No.: B156074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4,6-dichloro-5-methoxypyrimidine. The information presented herein

is essential for the identification, characterization, and quality control of this important synthetic

intermediate in pharmaceutical and agrochemical research. The guide includes detailed

analyses of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) spectra, supplemented with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,6-dichloro-5-
methoxypyrimidine. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR

data.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,6-dichloro-5-methoxypyrimidine is characterized by two distinct

singlets, corresponding to the methoxy group protons and the proton on the pyrimidine ring.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.55 Singlet 1H H-2 (pyrimidine ring)

4.00 Singlet 3H -OCH₃

Table 1: ¹H NMR Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine (Solvent: CDCl₃).

¹³C NMR Spectroscopy
While direct experimental ¹³C NMR data for 4,6-dichloro-5-methoxypyrimidine is not readily

available in the public domain, the chemical shifts can be predicted based on the analysis of

structurally similar pyrimidine derivatives and established substituent effects. The electron-

withdrawing nature of the chlorine and nitrogen atoms will significantly influence the chemical

shifts of the ring carbons.

Chemical Shift (δ) ppm (Predicted) Assignment

~160 C-4, C-6

~155 C-2

~130 C-5

~60 -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of 4,6-dichloro-5-methoxypyrimidine. The presence of two chlorine atoms

results in a characteristic isotopic cluster for the molecular ion peak.
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Ion
Calculated Exact Mass
(Da)

Predicted Relative
Abundance

[C₅H₄³⁵Cl₂N₂O]⁺ 177.9700 100%

[C₅H₄³⁵Cl³⁷ClN₂O]⁺ 179.9671 ~65%

[C₅H₄³⁷Cl₂N₂O]⁺ 181.9641 ~10%

Table 3: Isotopic Distribution for the Molecular Ion of 4,6-Dichloro-5-methoxypyrimidine.[1]

Common fragmentation pathways for this molecule are expected to involve the loss of a methyl

radical (•CH₃) from the methoxy group, elimination of a chlorine atom (•Cl), or cleavage of the

pyrimidine ring.

Infrared (IR) Spectroscopy
The IR spectrum of 4,6-dichloro-5-methoxypyrimidine displays characteristic absorption

bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600-1550 Medium-Strong
Pyrimidine Ring C=N and C=C

Stretching

1480-1440 Medium C-H Bending (-OCH₃)

1300-1200 Strong C-O-C Asymmetric Stretch

1100-1000 Strong C-O-C Symmetric Stretch

850-750 Strong C-Cl Stretch

Table 4: Predicted Characteristic IR Absorption Bands for 4,6-Dichloro-5-methoxypyrimidine.
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine

derivatives like 4,6-dichloro-5-methoxypyrimidine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire a standard 1D ¹H spectrum to determine the spectral width.

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and

acquisition of 16-64 scans.

¹³C NMR Acquisition:

Use a broadband probe to acquire the ¹³C spectrum.

Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile solvent such as methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).
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In the ion source, the sample is vaporized and bombarded with a beam of high-energy

electrons (typically 70 eV).

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion to generate the mass spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid

sample directly onto the crystal.

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-

noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Workflow and Data Integration
The comprehensive characterization of 4,6-dichloro-5-methoxypyrimidine involves a logical

workflow that integrates data from multiple spectroscopic techniques.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 4,6-dichloro-5-methoxypyrimidine

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI-MS)

IR Spectroscopy
(ATR-FTIR)

¹H: Chemical Shift, Multiplicity, Integration
¹³C: Chemical Shift

Molecular Ion (m/z)
Isotopic Pattern
Fragmentation

Characteristic Absorptions
(Functional Groups)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b156074#spectroscopic-data-for-4-6-dichloro-5-
methoxypyrimidine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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